Trichothecolone acetate

Description

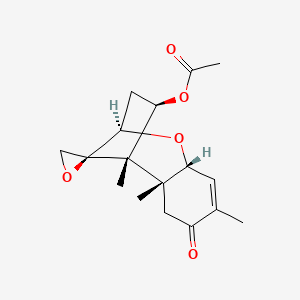

Trichothecolone acetate (chemical formula: C₁₉H₂₆O₆; CAS 4682-54-6) is a trichothecene mycotoxin, a class of sesquiterpenoid epoxides produced by fungal species such as Peltaster fructicola and Microcyclospora tardicrescens . Structurally, it features a 12,13-epoxytrichothec-9-ene backbone with an acetyloxy group at position 4 (Fig. 1) . This compound exhibits significant antifungal activity, particularly against plant pathogens like Botryosphaeria spp. and Colletotrichum spp., making it ecologically relevant in fungal niche competition .

Properties

CAS No. |

4682-54-6 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-5-12-15(3,7-11(9)19)16(4)13(21-10(2)18)6-14(22-12)17(16)8-20-17/h5,12-14H,6-8H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1 |

InChI Key |

UGISZOXYFHGCSR-IKIFYQGPSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C |

Canonical SMILES |

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichothecolone acetate typically involves the use of acetate as a precursor. The biosynthesis of trichothecin, a related compound, from acetate has been documented, indicating the potential pathways for this compound synthesis . The process involves multiple steps, including the incorporation of acetate into the trichothecene structure through enzymatic reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using fungi such as Microcyclospora tardicrescens. The compound is then isolated and purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Trichothecolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other modified trichothecenes. These products are often analyzed using spectroscopic techniques to determine their structure and biological activity .

Scientific Research Applications

Trichothecolone acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the biosynthesis and chemical modification of trichothecenes.

Biology: The compound’s ability to inhibit protein synthesis makes it a valuable tool for studying cellular processes and protein function.

Mechanism of Action

Trichothecolone acetate exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death. This mechanism is similar to other trichothecenes, which are known to target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichothecolone acetate belongs to the trichothecene family, which shares a core tricyclic skeleton. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Key Observations :

Acetylation Impact: The acetyloxy group in this compound enhances its lipophilicity and antifungal efficacy compared to non-acetylated trichothecolone .

Hydroxylation : The (S)-7-hydroxy derivative shows increased bioactivity, suggesting hydroxylation at C7 improves target binding or membrane permeability .

Ecological Role : Unlike mycotoxins like DON, this compound is primarily a defensive metabolite for fungal competition rather than a mammalian toxin .

Bioactivity Data

Notable Findings:

Q & A

Basic: What analytical methodologies are recommended for the identification and quantification of trichothecolone acetate in fungal extracts?

Methodological Answer:

To confirm the presence of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase columns (e.g., C18) with gradient elution to separate this compound from co-eluting compounds. High-resolution mass spectrometry (HRMS) with Orbitrap systems enables accurate mass determination (e.g., m/z 320.1984 for [M+H]+) .

- Nuclear Magnetic Resonance (NMR): Prioritize 1H and 13C NMR to resolve structural features like the trichothecene core and acetate moiety. Compare spectral data with published references (e.g., Surup et al., 2014) .

- Validation: Include recovery tests (spiked samples) and calibration curves using certified standards. Ensure limits of detection (LOD) ≤ 0.1 µg/mL for environmental samples .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Methodological Answer:

Contradictions often arise from variability in experimental systems or incomplete characterization of the compound. Address these through:

- Standardized Bioassays: Replicate studies using identical fungal strains (e.g., Microcyclospora pomicola), solvent systems (e.g., DMSO concentration ≤0.1%), and cell lines (e.g., HEK293 for cytotoxicity). Document growth conditions (pH, temperature) to minimize confounding factors .

- Metabolomic Profiling: Use LC-HRMS to verify compound purity and detect degradation products. For example, this compound may hydrolyze to trichothecolone under acidic conditions, altering bioactivity .

- Statistical Reconciliation: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Publicly share raw data to enable meta-analyses .

Basic: What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Synthetic Routes: Start with trichothecolone as the precursor. Perform acetylation under mild conditions (e.g., acetic anhydride/pyridine, 0°C, 2 hr) to avoid epoxide ring opening. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification: Use flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water. Validate purity via HPLC (≥95% area) .

- Characterization: Assign stereochemistry using NOESY NMR and compare optical rotation ([α]D25) with literature values .

Advanced: How can researchers design ecological studies to evaluate the role of this compound in fungal-plant interactions?

Methodological Answer:

- Field Sampling: Collect Microcyclospora-infected plant tissues (e.g., apple orchards) across seasons. Quantify this compound via LC-MS/MS and correlate with disease severity metrics (e.g., lesion area) .

- In Planta Experiments: Use gene knockout strains (CRISPR/Cas9) to disrupt this compound biosynthesis. Compare pathogenicity in controlled greenhouse trials using wild-type and mutant strains .

- Ecological Modeling: Apply generalized linear mixed models (GLMMs) to assess interactions between this compound levels, host resistance genes, and environmental variables (e.g., humidity) .

Basic: What literature search strategies are effective for identifying peer-reviewed studies on this compound?

Methodological Answer:

- Database Selection: Use SciFinder, PubMed, and Web of Science with keywords: "this compound," "Microcyclospora," "trichothecene derivatives." Filter results by publication date (post-2010) and exclude patents .

- Citation Tracking: Mine references from foundational papers (e.g., Surup et al., 2014) to locate older studies. Use Connected Papers or CiteSpace for visual literature mapping .

- Gray Literature: Search university repositories (e.g., ProQuest Dissertations) for unpublished theses on trichothecene biosynthesis .

Advanced: What experimental controls are critical when studying this compound’s immunomodulatory effects in mammalian systems?

Methodological Answer:

- Negative Controls: Include solvent-only treatments (e.g., DMSO) and heat-inactivated this compound to rule out non-specific effects .

- Positive Controls: Use dexamethasone (1 µM) for immunosuppression assays or lipopolysaccharide (LPS) for inflammation models .

- Cell Viability Assays: Perform parallel MTT or resazurin assays to differentiate cytotoxic vs. immunomodulatory effects. Normalize data to cell count .

Basic: How should researchers handle discrepancies in spectral data for this compound across different laboratories?

Methodological Answer:

- Interlab Calibration: Share reference samples between labs and run parallel NMR/LC-MS analyses. Use deuterated solvents (e.g., CDCl3) with internal standards (e.g., TMS for NMR) .

- Data Harmonization: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories (e.g., GNPS, MetaboLights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.